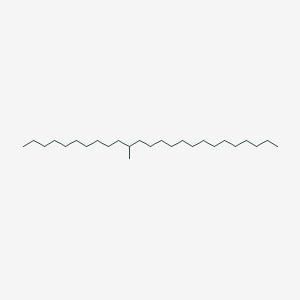
1-Pentanone, 1-(3,4-dihydroxy-5-nitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pentanone, 1-(3,4-dihydroxy-5-nitrophenyl)- is an organic compound characterized by the presence of a pentanone group attached to a phenyl ring substituted with hydroxyl and nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pentanone, 1-(3,4-dihydroxy-5-nitrophenyl)- typically involves the nitration of a phenolic compound followed by the introduction of the pentanone group. The reaction conditions often require careful control of temperature and pH to ensure the desired substitution pattern on the phenyl ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and subsequent functionalization processes. These methods are designed to maximize yield and purity while minimizing the production of unwanted by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-Pentanone, 1-(3,4-dihydroxy-5-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The phenolic hydroxyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Conditions for electrophilic aromatic substitution typically involve acidic catalysts and elevated temperatures.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Various substituted phenolic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1-Pentanone, 1-(3,4-dihydroxy-5-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Pentanone, 1-(3,4-dihydroxy-5-nitrophenyl)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and nitro groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include oxidative stress response and modulation of signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Pentanone, 1-(3,4-dihydroxyphenyl)-: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
1-Pentanone, 1-(3,4-dinitrophenyl)-: Contains an additional nitro group, which may enhance its reactivity and potential toxicity.
1-Pentanone, 1-(3,4-dihydroxy-5-methylphenyl)-: The presence of a methyl group instead of a nitro group alters its chemical properties and applications.
Uniqueness
1-Pentanone, 1-(3,4-dihydroxy-5-nitrophenyl)- is unique due to the specific combination of hydroxyl and nitro groups on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
125628-93-5 |
|---|---|
Molekularformel |
C11H13NO5 |
Molekulargewicht |
239.22 g/mol |
IUPAC-Name |
1-(3,4-dihydroxy-5-nitrophenyl)pentan-1-one |
InChI |
InChI=1S/C11H13NO5/c1-2-3-4-9(13)7-5-8(12(16)17)11(15)10(14)6-7/h5-6,14-15H,2-4H2,1H3 |
InChI-Schlüssel |
ZPJRQVFLMJNWEB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)C1=CC(=C(C(=C1)O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


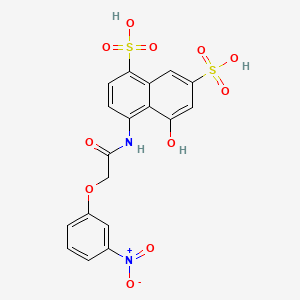


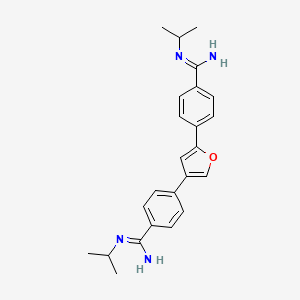

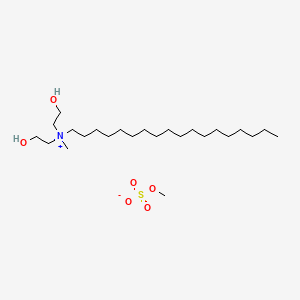
![1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium hydroxide](/img/structure/B12689995.png)

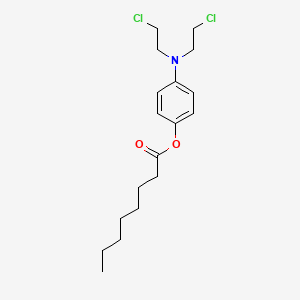
![7,18-bis[4-(9H-carbazol-2-yloxy)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12690008.png)
![4-[(4-Aminophenyl)methyl]-2-ethyl-6-methylaniline](/img/structure/B12690015.png)

